molecular formula C23H21N3O3S B12508053 N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B12508053
M. Wt: 419.5 g/mol
InChI Key: DQJGBNXZWLMRSX-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a thioacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the benzimidazole derivative with a suitable thioacetic acid derivative.

    Final Coupling: The final step involves coupling the 2,4-dimethoxyphenyl group with the thioacetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide: can be compared with other thioacetamide derivatives and benzimidazole-containing compounds.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

    Structural Features: The presence of both the benzimidazole ring and the thioacetamide moiety in the same molecule.

    Biological Activity: Unique biological activities compared to other similar compounds, potentially leading to different therapeutic applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S/c1-28-17-12-13-19(21(14-17)29-2)24-22(27)15-30-23-25-18-10-6-7-11-20(18)26(23)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,24,27)

InChI Key

DQJGBNXZWLMRSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4)OC

Origin of Product

United States

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